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Copper chlorophyllin A

antioxidant β‑carotene bleaching EC50 comparison

Semi-synthetic, water-soluble sodium copper chlorophyllin A (E141(ii)) with ≥95% purity and 4–6% total copper. Outperforms Mg/Zn/Fe chlorophyllins in heat stability (up to 121°C), pH tolerance (3–10), and UV half-life (>200 h). Preferred natural green colorant for pasteurized acidic beverages, canned vegetables, and heat-processed confectionery. Unique Cu²⁺-mediated Type II photodynamic action supports wound-healing ointments and light-activated pest control. High-copper variants deliver superior antimutagenic protection; free copper ≤200 ppm per FDA. Choose for unmatched stability and multi-application performance.

Molecular Formula C34H34CuN4O6
Molecular Weight 658.2 g/mol
CAS No. 65963-40-8
Cat. No. B033717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper chlorophyllin A
CAS65963-40-8
SynonymsChlorophyllins copper complex,sodium andpotassium salts; Ccris 5196; Chlorophyl cu complex; Chlorophyllin copper sodium salt; Chlorophyllin, copper sodium complex (8ci); Herbal Lcnvri Extract
Molecular FormulaC34H34CuN4O6
Molecular Weight658.2 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
InChIInChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1
InChIKeyWPBQCXCSXYDWNY-PVMVIUQGSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Chlorophyllin A (CAS 65963-40-8): Core Identity and Procurement-Relevant Profile


Copper chlorophyllin A (CAS 65963-40-8), also referred to as sodium copper chlorophyllin or chlorophyllin copper complex sodium salt, is a semi‑synthetic, water‑soluble derivative of natural chlorophyll a [1]. It is prepared by saponification of chlorophyll extracted from alfalfa (Medicago sativa) followed by replacement of the central magnesium ion with copper, yielding a dark green powder with a total copper chlorophyllin content of not less than 95 % (dried basis) and a total copper specification of 4–6 % [1][2]. The compound is classified as Natural Green 3 (E141(ii)) and is authorized as a food colourant in the EU, the United States (21 CFR § 73.125), and under JECFA specifications, with an ADI of 0–15 mg/kg body weight [2][3].

Why Sodium Copper Chlorophyllin Cannot Be Replaced by Other Metallo‑Chlorophyllins Without Risk of Performance Loss


Sodium copper chlorophyllin (SCC) differs from its zinc, iron, magnesium, and natural chlorophyll counterparts in metal‑chelate stability, redox behaviour, and photodynamic properties, directly affecting antioxidant potency, thermal/photostability, and antimicrobial efficacy [1][2]. The Cu²⁺ ion in SCC forms a kinetically inert porphyrin complex with a substantially higher coordination bond energy than Mg²⁺, conferring a heat‑resistance advantage of approximately 40 °C and a usable pH range of 3–10, versus pH 6.5–8.5 for magnesium chlorophyll [2]. Furthermore, the metal identity governs the mechanism of photodynamic action: copper‑chlorophyllin generates singlet oxygen via a Type II pathway, whereas iron‑chlorophyllin additionally catalyses Fenton‑like hydroxyl radical production, leading to divergent antibacterial selectivity profiles [1]. Substituting SCC with zinc, iron, or magnesium chlorophyllin without re‑validating the specific performance metric therefore risks significant under‑performance in colour stability, antioxidant capacity, or targeted antimicrobial applications [1][2].

Quantitative Differentiation of Copper Chlorophyllin A Against Five Key Comparators: A Procurement Evidence Guide


Antioxidant Potency of SCC vs. Sodium Zinc and Sodium Iron Chlorophyllins in the β‑Carotene Bleaching Assay

In a head‑to‑head in‑vitro study using the β‑carotene bleaching inhibition assay, sodium copper chlorophyllin (SCC) exhibited an EC50 of 0.90 mg/mL, which was 22.5‑fold higher (i.e., less potent) than sodium zinc chlorophyllin (SZC; EC50 = 0.04 mg/mL) but 2.4‑fold lower (i.e., more potent) than sodium iron chlorophyllin (SIC; EC50 = 0.38 mg/mL) [1][2]. All three metallo‑chlorophyllins far outperformed ascorbic acid (EC50 = 4.0 mg/mL) [1]. Thus, while SZC demonstrates the strongest antioxidant capacity in this assay, SCC occupies an intermediate position that may be suitable for applications where a balance of antioxidant efficacy and copper‑dependent biological activities (e.g., antimutagenesis, wound healing) is desired [1][2].

antioxidant β‑carotene bleaching EC50 comparison sodium zinc chlorophyllin sodium iron chlorophyllin

Thermal Stability Differentiation: SCC vs. Natural Chlorophyll (Magnesium Chlorophyll)

Sodium copper chlorophyllin retains its green colour after autoclaving at 121 °C for 30 min, whereas natural chlorophyll (magnesium chlorophyll) undergoes visible fading above 80 °C [1][2]. The enhanced thermal tolerance is attributed to the stronger coordination bond between Cu²⁺ and the porphyrin ring, which raises the decomposition threshold by approximately 40 °C relative to the Mg²⁺‑containing natural pigment [2]. This differential directly translates to a colour half‑life advantage: SCC exhibits a half‑life of over 200 h under UV exposure, compared to 48 h for natural chlorophyll [1].

thermal stability colour retention heat resistance natural chlorophyll food colourant

Photodynamic Antimicrobial Efficacy: Chl-Cu vs. Chl-Mg Under Absorbed‑Photon‑Normalised Conditions

When photodynamic inactivation against S. aureus and E. coli was normalised to the number of absorbed photons, chlorophyllin sodium magnesium salt (Chl‑Mg) demonstrated superior antimicrobial activity compared to chlorophyllin sodium copper salt (Chl‑Cu) [1]. The Weibull model descriptor D (dose required for 1‑log reduction) ranged from 0.202 × 10¹⁷ to 2.409 × 10¹⁸ photons/cm² across conditions, with Chl‑Mg consistently achieving more rapid inactivation than Chl‑Cu at equivalent absorbed photon doses [1]. This indicates that for photodynamic applications where maximal photon‑normalised killing efficiency is the primary selection criterion, Chl‑Mg outperforms the copper variant; however, the superior chemical and thermal stability of Chl‑Cu may justify its selection in scenarios where ambient light exposure and shelf‑life are paramount [1].

photodynamic inactivation antimicrobial chlorophyllin sodium magnesium foodborne pathogens absorbed photons

Insecticidal Potency of Copper vs. Magnesium Chlorophyllin Against Spodoptera littoralis Larvae (LC50)

In a controlled laboratory ingestion assay on second‑instar larvae of the cotton leafworm Spodoptera littoralis, copper chlorophyllin (Chl‑Cu) was significantly more potent than magnesium chlorophyllin (Chl‑Mg), with LC50 values of 0.130 M versus 0.299 M, respectively [1]. This represents a 2.3‑fold higher intrinsic toxicity for the copper derivative. The observed mortality in darkness was limited to ≤9 %, confirming that the majority of the toxic effect is light‑dependent (photodynamic) [1]. Nevertheless, the lower dark toxicity of both compounds supports their classification as photosensitizers with low intrinsic chemical toxicity [1].

insecticidal LC50 Spodoptera littoralis magnesium chlorophyllin photodynamic pesticide

pH-Dependent Colour Stability: Copper Chlorophyllin vs. Natural Chlorophyll in Acidic Food Systems

Sodium copper chlorophyllin maintains a stable green colour over a pH range of 3–10, whereas natural chlorophyll (Mg‑chlorophyll) rapidly degrades to pheophytin and turns brown at pH < 5 [1][2]. This difference arises from the resistance of the Cu‑porphyrin complex to acid‑catalysed demetallation, in contrast to the facile displacement of Mg²⁺ by H⁺ in natural chlorophyll [2]. Consequently, SCC is suitable for acidic beverage applications (e.g., soft drinks, citrus‑based dry mixes at pH ~3) where magnesium chlorophyll would be unusable [1].

pH stability colour retention natural chlorophyll acidic beverages food colourant

Antimutagenic Copper‑Dose Dependency: High‑Copper SCC (5.4 % Cu) vs. Low‑Copper SCC (3.7 % Cu) in Drosophila Somatic Mutation Assay

A comparative study using the Drosophila melanogaster somatic mutation and recombination test (SMART) evaluated two sodium copper chlorophyllin preparations differing in total copper content: 3.7 % Cu and 5.4 % Cu [1]. The high‑copper SCC (5.4 % Cu) conferred significantly greater protection against gamma‑radiation‑induced genetic damage than the low‑copper variant (3.7 % Cu), establishing a copper‑dependent antimutagenic dose‑response relationship [1]. This finding underscores that not all SCC products are equivalent; antimutagenic potency is directly linked to chelated copper content within the FDA‑specified range of 4–6 % [1][2].

antimutagenic copper content Drosophila gamma‑radiation dose–response

Validated Research and Industrial Application Scenarios for Copper Chlorophyllin A


Food and Beverage Colourant Requiring High Thermal and pH Stability

SCC is the preferred natural green colourant (E141(ii)) for pasteurised acidic beverages, canned vegetables, and heat‑processed confectionery, where its stability at 121 °C and across pH 3–10 ensures colour retention that natural chlorophyll or magnesium chlorophyllin cannot match [1][2]. Its photostability (UV half‑life >200 h) further enables use in transparent packaging without rapid fading [1].

Wound‑Healing Formulations Combining Debridement and Tissue Regeneration

Papain‑urea‑copper chlorophyllin ointment leverages the copper chlorophyllin component for its documented wound‑healing acceleration, supported by increased keratinocyte numbers, rete peg formation, and collagen birefringence in porcine infected wound models relative to moist wound care alone [1]. This synergistic enzymatic debridement plus chlorophyllin‑mediated tissue activation is not achievable with zinc or magnesium chlorophyllin analogues lacking comparable wound‑healing evidence [1].

Photodynamic Pesticide Development Against Lepidopteran Pests

Copper chlorophyllin’s 2.3‑fold higher LC50 potency (0.130 M) compared to magnesium chlorophyllin (0.299 M) against Spodoptera littoralis larvae positions it as a more cost‑effective photosensitizer for light‑activated agricultural pest control, requiring lower application concentrations for equivalent larval mortality [1].

Antimutagenic Dietary Supplements and Functional Foods

SCC products with total copper content at the upper end of the 4–6 % specification range demonstrate significantly greater antimutagenic protection against gamma‑radiation‑induced DNA damage in the Drosophila SMART assay compared to lower‑copper SCC variants [1]. This evidence supports procurement of high‑copper SCC for chemopreventive supplement formulations, with free copper controlled to ≤200 ppm per FDA specifications to ensure safety [1][2].

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